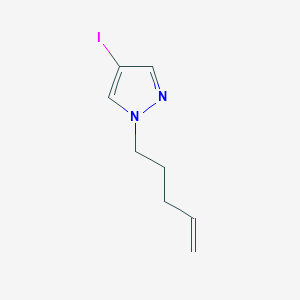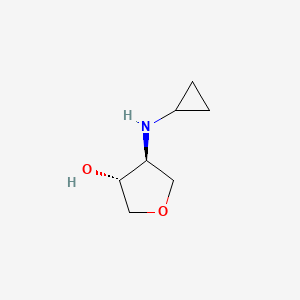
Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylamino Group: This step often involves nucleophilic substitution reactions where a cyclopropylamine is introduced to the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:
Tetrahydrofuran Derivatives: These compounds share the tetrahydrofuran ring structure but differ in their substituents.
Cyclopropylamino Compounds: These compounds contain the cyclopropylamino group but may have different core structures.
The uniqueness of this compound lies in its specific combination of the tetrahydrofuran ring and the cyclopropylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3R,4S)-4-(cyclopropylamino)oxolan-3-ol |
InChI |
InChI=1S/C7H13NO2/c9-7-4-10-3-6(7)8-5-1-2-5/h5-9H,1-4H2/t6-,7-/m0/s1 |
InChI Key |
KJIWFWRVARJDAR-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC1N[C@H]2COC[C@@H]2O |
Canonical SMILES |
C1CC1NC2COCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



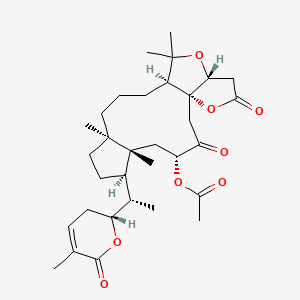
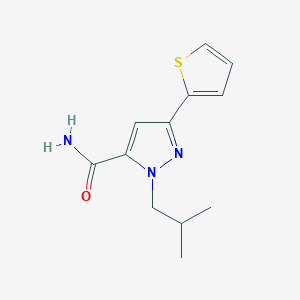
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B13333859.png)
![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)
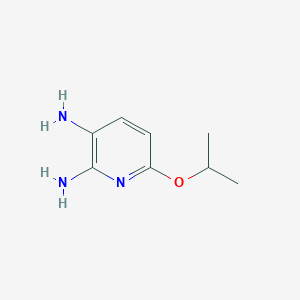
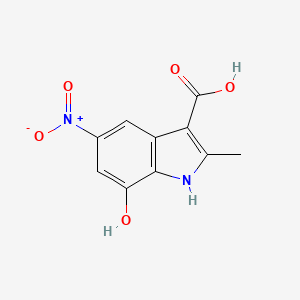
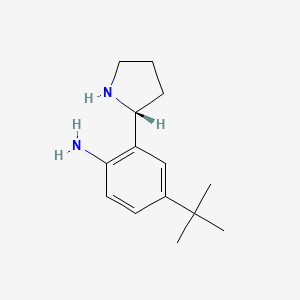
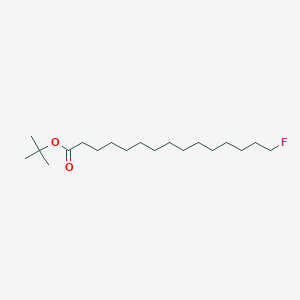
![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)

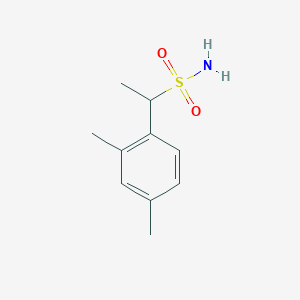
![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)
